1-(1-Benzofuran-2-yl)ethanamine;hydrochloride
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Overview
Description
1-(1-Benzofuran-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-yl)ethanamine;hydrochloride typically involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. One common method includes the use of hypervalent iodine reagents for the cyclization process . Another approach involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as the use of readily available acetylene sources and simple workup procedures. For instance, the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones in the presence of cuprous chloride as a catalyst is one such method .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like N-bromosuccinimide and alkyl halides.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
1-(1-Benzofuran-2-yl)ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anticancer properties.
Uniqueness: 1-(1-Benzofuran-2-yl)ethanamine;hydrochloride stands out due to its unique combination of biological activities and its potential for use in various scientific fields. Its versatility makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H |
InChI Key |
XOFRZNVJGNVDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N.Cl |
Origin of Product |
United States |
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